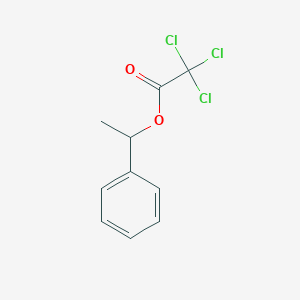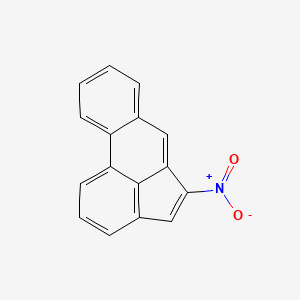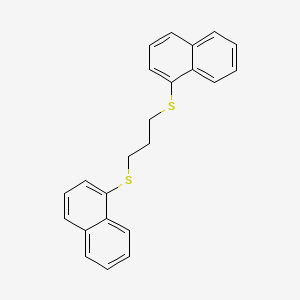
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is an organic compound that features two naphthalene rings connected by a sulfanylpropylsulfanyl bridge. This compound belongs to the class of polycyclic aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene typically involves the reaction of naphthalene derivatives with sulfanylpropylsulfanyl intermediates. One common method is the bromination of naphthalene to form dibromonaphthalene, followed by a nucleophilic substitution reaction with a sulfanylpropylsulfanyl reagent . The reaction conditions often include the use of solvents like carbon tetrachloride and dichloromethane, and the reactions are typically carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine and sulfur-containing nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene rings.
1-Naphthyl-L-alanine: An amino acid derivative with a naphthalene ring.
Naphthalene Trisulfonate: A sulfonated derivative of naphthalene with three sulfonic acid groups.
Uniqueness
1-(3-Naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene is unique due to its sulfanylpropylsulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives
Propriétés
| 111220-26-9 | |
Formule moléculaire |
C23H20S2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-(3-naphthalen-1-ylsulfanylpropylsulfanyl)naphthalene |
InChI |
InChI=1S/C23H20S2/c1-3-12-20-18(8-1)10-5-14-22(20)24-16-7-17-25-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2 |
Clé InChI |
UYMZBGZRCGAAPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2SCCCSC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



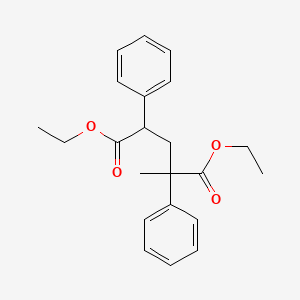
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
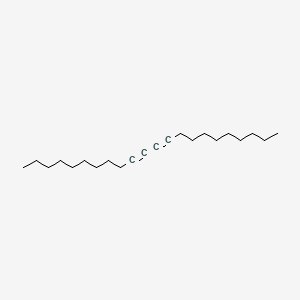
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
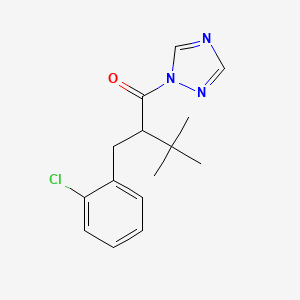
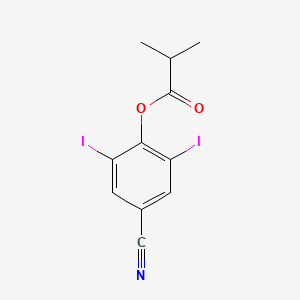
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
